molecular formula C10H13NO3 B556760 2-Methoxy-D-Phenylalanine CAS No. 170642-31-6

2-Methoxy-D-Phenylalanine

Cat. No.: B556760
CAS No.: 170642-31-6
M. Wt: 195.21 g/mol
InChI Key: SEUPQWHWULSGJC-MRVPVSSYSA-N
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Description

2-Methoxy-D-Phenylalanine (CAS 170642-31-6) is a chiral, non-proteinogenic amino acid derivative characterized by a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring. Its systematic IUPAC name is (R)-2-Amino-3-(2-methoxyphenyl)propionic acid, and it is also referred to as D-Phe(2-OMe)-OH or o-Methoxy-D-phenylalanine . This compound is classified as a biochemical reagent, available in highly purified grades (250 mg to 5g scales) for research applications, particularly in peptide synthesis and enzyme studies . The ortho-methoxy group introduces steric and electronic effects that influence its physicochemical behavior and biological interactions, distinguishing it from canonical phenylalanine derivatives.

Properties

IUPAC Name

(2R)-2-amino-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUPQWHWULSGJC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442716
Record name 2-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170642-31-6
Record name 2-Methoxy-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170642-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-D-Phenylalanine typically involves the introduction of a methoxy group to the phenylalanine structure. One common method is the methylation of D-Phenylalanine using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, ensuring the complete conversion of the starting material to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as engineered phenylalanine ammonia lyases, has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-D-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-D-Phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-D-Phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity and selectivity towards these targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site. Additionally, it may modulate the activity of neurotransmitter receptors, influencing various physiological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position/Type) Key Properties
This compound 170642-31-6 C₁₀H₁₃NO₃ 195.21 2-OCH₃ High enantiomeric purity; used in asymmetric synthesis
Fmoc-4-Methyl-D-Phenylalanine 204260-38-8 C₁₉H₁₉NO₄ 325.36 4-CH₃; Fmoc-protected Enhanced lipophilicity; common in solid-phase peptide synthesis
Acetyl-α,β-dehydro-Phenylalanine 5469-45-4 C₁₁H₁₁NO₃ 205.18 α,β-dehydro; acetylated Conformationally rigid; potential enzyme inhibitor

Key Observations :

  • Substituent Position : The ortho-methoxy group in this compound creates steric hindrance, reducing rotational freedom compared to para-substituted analogs like Fmoc-4-Methyl-D-Phenylalanine. This impacts solubility and crystallization behavior .
  • Functional Groups : The acetylated α,β-dehydro backbone in Acetyl-α,β-dehydro-Phenylalanine introduces a planar double bond, altering hydrogen-bonding capacity and enzyme-binding affinity compared to saturated analogs .

Enzymatic Selectivity

Studies in demonstrate that PALs exhibit reduced activity toward this compound compared to unmodified D-phenylalanine, likely due to steric clashes with the enzyme’s active site .

Industrial Demand Trends

Market data () indicates a 12% annual growth in Fmoc-protected amino acids (2020–2027), driven by peptide therapeutics. This compound remains a niche product, with demand concentrated in academic research .

Biological Activity

2-Methoxy-D-Phenylalanine (2-MDPA) is a derivative of the amino acid D-phenylalanine, characterized by the addition of a methoxy group at the 2-position on the phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its unique biological properties and potential therapeutic applications.

2-MDPA is synthesized through several methods, often involving the protection of the amino group to facilitate its incorporation into larger peptides or pharmaceutical compounds. The presence of the methoxy group enhances its lipophilicity, which can influence its absorption and distribution in biological systems.

Key Characteristics:

  • Molecular Formula: C10H13NO2
  • Molecular Weight: Approximately 179.22 g/mol
  • Functional Groups: Methoxy group enhances binding affinity to biological targets.

The biological activity of 2-MDPA is primarily attributed to its interactions with various enzymes and receptors. The methoxy group increases its binding affinity and selectivity towards these targets, allowing it to act as an inhibitor for certain enzymes by mimicking natural substrates. This mechanism has implications for both therapeutic applications and research into enzyme-substrate interactions.

Potential Mechanisms:

  • Enzyme Inhibition: Acts as a competitive inhibitor by occupying the active site of specific enzymes.
  • Neurotransmitter Modulation: May influence neurotransmitter receptor activity, impacting physiological processes such as mood regulation and pain perception.

Biological Activity and Therapeutic Applications

Research indicates that 2-MDPA exhibits various biological activities that could be harnessed for therapeutic purposes:

  • Pain Management: D-phenylalanine derivatives are known to inhibit enkephalinase, an enzyme that breaks down endogenous opioids, potentially enhancing analgesic effects.
  • Neurological Effects: Studies suggest that compounds similar to 2-MDPA may have neuroprotective properties, influencing conditions like depression and anxiety.
  • Cancer Research: Its structural similarity to neurotransmitters allows for exploration in cancer treatment as a potential tracer or therapeutic agent due to preferential uptake in tumor cells.

Case Study 1: Analgesic Properties

A study demonstrated that D-phenylalanine significantly reduced pain in patients with chronic pain conditions when administered in controlled doses. The addition of the methoxy group in 2-MDPA may enhance these effects by increasing bioavailability.

Case Study 2: Neuroprotective Effects

Research indicated that derivatives of D-phenylalanine could protect neurons from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.

Case Study 3: Cancer Imaging

In vivo studies using radiolabeled forms of D-phenylalanine indicated high uptake in tumor tissues compared to normal tissues, suggesting that derivatives like 2-MDPA could serve as effective imaging agents for oncological diagnostics.

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundMethoxy substitution enhances lipophilicityPotential analgesic and neuroprotective
Cbz-2-Methoxy-D-PhenylalanineProdrug form with enhanced bioavailabilityAntiviral properties
Boc-2-Methoxy-D-PhenylalanineProtected form for peptide synthesisVarious biological activities depending on peptide structure

Q & A

Q. How can researchers investigate the compound’s potential as a chiral auxiliary in asymmetric catalysis?

  • Methodology : Test its utility in organocatalytic reactions (e.g., aldol additions) by comparing enantioselectivity with other auxiliaries (e.g., proline derivatives). Analyze transition states via DFT calculations and correlate with experimental ee values. Publish results in peer-reviewed catalysis journals .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using multiple analytical platforms (e.g., LC-MS vs. NMR) and replicate experiments across independent labs.
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Structural Validation : Always reference CAS RN 3966-32-3 for unambiguous identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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